molecular formula C12H17NO2S B1273260 Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 76981-71-0

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B1273260
CAS No.: 76981-71-0
M. Wt: 239.34 g/mol
InChI Key: WSOISFMHBFFWRQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 76981-71-0) is a bicyclic thiophene derivative with a molecular formula of C₁₂H₁₇NO₂S and a molecular weight of 239.33 g/mol . It is synthesized via the Gewald reaction, involving the condensation of ethyl cyanoacetate with 4-methylcyclohexanone in ethanol, catalyzed by sulfur and diethylamine, yielding a yellow solid with a melting point of 112–114°C . The compound is characterized by a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 2. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.03 (d, J=6.2 Hz, 3H, CH₃), 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.0 Hz, 2H, OCH₂) .
  • IR: Peaks at 3425 cm⁻¹ (NH), 2943 cm⁻¹ (CH-aliphatic), and 1647 cm⁻¹ (C=O) .
    The compound is commercially available (≥96% purity) and is widely used as a precursor for bioactive derivatives, including antitubulin agents and receptor modulators .

Properties

IUPAC Name

ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOISFMHBFFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76981-71-0
Record name Ethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
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Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-methyl-, ethyl ester
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Record name ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through a multicomponent reaction. One common method involves the reaction of ethyl acetoacetate, sulfur, and an amine under specific conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate against various cancer cell lines. For example:

  • In vitro studies have shown that this compound exhibits significant inhibitory effects on cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
  • The mechanism of action appears to involve inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . Molecular docking studies suggest that the compound binds to the colchicine site on tubulin .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Research indicates that derivatives of this compound can act as allosteric modulators of NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation could have implications for treating neurodegenerative diseases and cognitive disorders .

Summary of Case Studies

Study ReferenceApplication AreaKey Findings
Anticancer ActivityIC50 values between 1.1 - 4.7 μM; effective against HeLa, L1210, and CEM cells; induces apoptosis via tubulin inhibition.
NeuropharmacologyActs as an allosteric modulator of NMDA receptors; potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The methyl substituent (logP ~3.3) enhances lipophilicity compared to the parent compound (logP ~3.0) . The tert-butyl derivative (11c) has even higher lipophilicity, while the phenyl analog (4p) introduces aromaticity, affecting π-π stacking interactions .
  • Solubility: The methyl and tert-butyl derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas the unsubstituted parent compound (C₁₁H₁₅NO₂S) is more polar .

Spectroscopic Differences

  • ¹H NMR : The phenyl-substituted 4p shows aromatic proton signals (δ 7.2–7.4 ppm), absent in methyl or tert-butyl derivatives .
  • IR : Acetamido derivatives (15) display strong C=O stretches at ~1662 cm⁻¹, distinct from the ester carbonyl (~1647 cm⁻¹) in the parent compound .

Key Research Findings

  • Synthetic Efficiency : Catalytic Gewald reactions using Pip Borate achieve 93% yield for the methyl derivative, outperforming traditional methods (63%) .
  • Structure-Activity Relationship (SAR): Methyl and tert-butyl groups enhance lipophilicity and bioactivity but reduce solubility. Acetylation of the amino group (e.g., 15) decreases polarity, improving blood-brain barrier penetration .
  • Applications : Derivatives are pivotal in developing antitubulin agents , NMDAR modulators , and antibacterial compounds .

Biological Activity

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 76981-71-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO₂S, with a molecular weight of approximately 239.34 g/mol. The structure features a tetrahydrobenzo[b]thiophene core with an amino and carboxylate functional group that may contribute to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit cell growth in vitro.

Case Study: Cancer Cell Lines

A notable study assessed the compound's activity against three cancer cell lines: murine leukemia (L1210), human T-lymphoblastoid leukemia (CEM), and human cervix carcinoma (HeLa). The results indicated that the compound exhibited significant antiproliferative activity with IC₅₀ values ranging from 1.1 to 4.7 μM , demonstrating selective toxicity towards cancer cells without adversely affecting normal human peripheral blood mononuclear cells (PBMC) at concentrations below 20 μM .

Cell Line IC₅₀ Value (μM)
L12102.8
CEM2.3
HeLa1.1

This selectivity suggests that this compound could be a promising candidate for further development in cancer therapy.

The mechanism underlying the antiproliferative effects involves inhibition of tubulin polymerization. Molecular docking studies have shown that the compound binds to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. This mechanism is crucial as it provides insight into how the compound can selectively target cancer cells while sparing normal cells .

Additional Biological Activities

Beyond its antiproliferative properties, this compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary evaluations suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives of similar structures have shown anti-inflammatory activity in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.